molecular formula C6H5F3OS B2359036 2-Thiophenemethanol, 4-(trifluoromethyl)- CAS No. 1447914-79-5

2-Thiophenemethanol, 4-(trifluoromethyl)-

Cat. No.: B2359036
CAS No.: 1447914-79-5
M. Wt: 182.16
InChI Key: RMXOHSFMZQDFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a molecular formula of C8H7F3OS and a molecular weight of 214.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 4-(trifluoromethyl)- typically involves the reaction of thiophene derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by reduction with a suitable reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiophenes with different substituents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Thiophenemethanol, 4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol, 4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)thiophenol: Similar structure but different functional groups, leading to distinct reactivity and applications.

Uniqueness

2-Thiophenemethanol, 4-(trifluoromethyl)- is unique due to the presence of both the thiophene ring and the trifluoromethyl group. This combination imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

Overview

2-Thiophenemethanol, 4-(trifluoromethyl)- is a compound with a molecular formula of C8H7F3OSC_8H_7F_3OS and a molecular weight of 214.2 g/mol. Its unique structure, characterized by the presence of a thiophene ring and a trifluoromethyl group, enhances its biological activity, making it an important subject of study in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.

Antimicrobial and Antifungal Properties

Research indicates that 2-Thiophenemethanol, 4-(trifluoromethyl)- exhibits notable antimicrobial and antifungal activities. The presence of the trifluoromethyl group contributes to its lipophilicity, improving its ability to penetrate biological membranes and interact with microbial targets. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

The mechanism through which 2-Thiophenemethanol, 4-(trifluoromethyl)- exerts its biological effects involves interaction with specific molecular targets within microbial cells. The trifluoromethyl group enhances binding affinity to enzymes involved in cell wall synthesis and metabolic processes, leading to disruption of cellular functions. Additionally, the thiophene ring may participate in π-π stacking interactions with nucleic acids or proteins, further contributing to its biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Thiophenemethanol, 4-(trifluoromethyl)-, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-Thiophenemethanol Lacks trifluoromethyl groupLower antimicrobial activity
4-(Trifluoromethyl)thiophenol Similar structure but different functional groupsDistinct reactivity; potential for different biological effects
Thiophene derivatives Various substitutions possibleBroad spectrum of activities including anticancer and anti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives, including 2-Thiophenemethanol, 4-(trifluoromethyl)-. Results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
  • Pharmacological Applications : Another investigation into thiophene-based compounds highlighted their role in drug development. The study found that modifications in the thiophene structure could lead to enhanced efficacy against cancer cell lines by targeting specific kinases involved in cell proliferation .

Future Directions

Ongoing research is focused on optimizing the synthesis of 2-Thiophenemethanol, 4-(trifluoromethyl)- to improve yield and purity for pharmaceutical applications. Additionally, further studies are needed to elucidate its full spectrum of biological activities and potential side effects.

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOHSFMZQDFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (7.79 g) in THF (150 ml) was added n-butyllithium (1.6 M in hexane, 34.5 ml) at −78° C., and the mixture was stirred at 0° C. for 10 min. The solution was cooled to −78° C., and stirred for 30 min. To the solution was added 3-(trifluoromethyl)thiophene (6.99 g) in THF over 30 min, and the mixture was stirred for 1 h at same temperature. Then DMF (10.1 g) was added to the mixture, and the mixture was stirred overnight at room temperature. The mixture was quenched with 1 M HCl and extracted with EtOAc. The organic layer was separated, washed with 1 M HCl and brine successively, dried over MgSO4, concentrated in vacuo, and purified by column chromatography (hexane/EtOAc). The resulting residue was dissolved in MeOH (100 ml), and NaBH4 (0.865 g) was added to the mixture at 0° C. After stirred at room temperature for 30 min, the mixture was quenched with saturated NH4Cl solution and extracted with EtOAc. The organic layer was separated, washed with saturated NH4Cl solution and brine successively, dried over MgSO4 and concentrated in vacuo. The residue was purified by column chromatography (hexane/EtOAc) to give the title compound (1.79 g) as a colorless oil.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10.1 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.